![molecular formula C14H8F3N3O3 B1417701 3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-94-7](/img/structure/B1417701.png)

3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Descripción general

Descripción

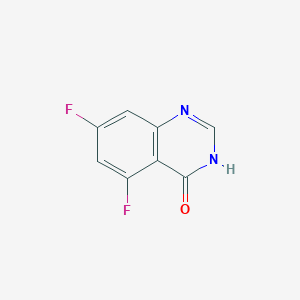

“3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound with the molecular formula C14H8F3N3O3. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . Oxadiazole derivatives have been shown to exhibit various biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. Compounds synthesized showed varying degrees of antimicrobial activity, indicating the potential for further exploration as antimicrobial agents (Bayrak et al., 2009).

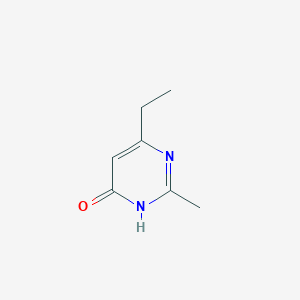

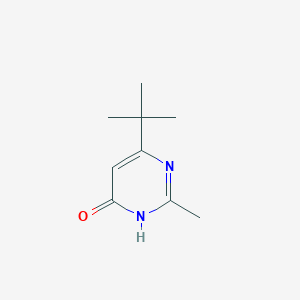

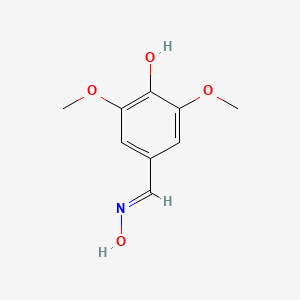

Synthesis of Heterocyclic Derivatives

A series of N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, exploring their structural characterization and potential for diverse applications. The research aimed at understanding the chemical properties and potential bioactivity of these compounds (El‐Sayed et al., 2008).

Applications in Organic Electronics

The synthesis and evaluation of novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives for their potential medical application, particularly focusing on their in vitro anti-cancer activity, reveal the diverse utility of these compounds beyond traditional medicinal chemistry into materials science, such as in the development of electroluminescent devices and organic light-emitting diodes (OLEDs) (Maftei et al., 2016).

Exploration of Anticancer Properties

Research into the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases has shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting the potential for the development of new anticancer agents (Abdo & Kamel, 2015).

Antimicrobial Activity Studies

The synthesis and evaluation of antimicrobial activity of pyridine-containing 1,3,4-oxadiazole derivatives further emphasize the broad spectrum of biological activities associated with these compounds. These studies indicate their potential as templates for developing new antibacterial drugs (Zhi, 2004).

Mecanismo De Acción

Target of Action

Similar 1,2,4-oxadiazole derivatives have been reported to interact with various targets, including g-protein coupled bile acid receptor-1 (gpbar1) . The role of GPBAR1 is to regulate multiple functions such as lowering blood glucose and insulin levels while increasing insulin sensitivity .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can induce the mrna expression of the gpbar1 target gene pro-glucagon . This suggests that the compound may interact with its targets at the genetic level, influencing gene expression.

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been reported to influence pathways related to glucose metabolism, energy expenditure, and inflammation . These effects are likely due to the compound’s interaction with GPBAR1 and its subsequent influence on gene expression .

Pharmacokinetics

It’s known that 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, potentially enhancing its bioavailability.

Result of Action

Based on the reported actions of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have effects at the molecular level (such as influencing gene expression) and at the cellular level (such as affecting metabolic processes) .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

3-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O3/c15-14(16,17)22-10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASYOERXZAOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)

![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)

![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)